(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with an acetyl group and a benzo[d]thiazol-2(3H)-ylidene moiety, making it an interesting subject for scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators. This results in a decrease in inflammation and pain .
Pharmacokinetics
The compound’s anti-inflammatory activity suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials often include 3-allyl-6-chlorobenzo[d]thiazole and 4-acetylbenzoyl chloride. The reaction conditions usually require a base such as triethylamine to facilitate the formation of the desired product through nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as solvent extraction, recrystallization, and chromatography are commonly employed to purify the final product. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl and allyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Allicin: Derived from garlic, known for its anti-inflammatory and antibacterial properties.
tert-Butylamine: An aliphatic primary amine used in various chemical reactions.
Uniqueness
(Z)-4-acetyl-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications and interactions that are not commonly observed in similar compounds.
Properties
IUPAC Name |
4-acetyl-N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-3-10-22-16-9-8-15(20)11-17(16)25-19(22)21-18(24)14-6-4-13(5-7-14)12(2)23/h3-9,11H,1,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOUBLXWUAWPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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